4-Methoxy-3-isopropylbenzyl alcohol

Description

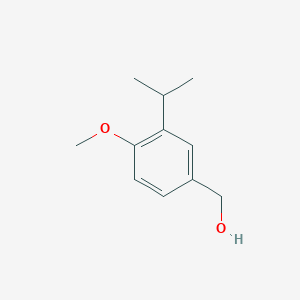

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJGMJADCCXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31816-29-2 | |

| Record name | [4-methoxy-3-(propan-2-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Methoxy-3-isopropylbenzyl alcohol

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methoxy-3-isopropylbenzyl alcohol, a substituted aromatic alcohol of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and expected outcomes of its analysis.

Introduction to 4-Methoxy-3-isopropylbenzyl alcohol

4-Methoxy-3-isopropylbenzyl alcohol, with a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol , is an organic compound characterized by a benzene ring substituted with a methoxy group, an isopropyl group, and a hydroxymethyl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in various matrices.

Key Molecular Features Influencing Mass Spectrometric Behavior:

-

Benzylic Alcohol Moiety: Prone to facile loss of the hydroxyl group and α-cleavage.

-

Aromatic Ring: Provides stability to adjacent carbocations through resonance.

-

Methoxy and Isopropyl Substituents: These groups influence the fragmentation pathways through inductive and steric effects, leading to characteristic product ions.

Analytical Approaches: GC-MS and LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 4-Methoxy-3-isopropylbenzyl alcohol. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which typically induces extensive fragmentation, providing a detailed "fingerprint" mass spectrum.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

For relatively clean samples (e.g., reaction mixtures in organic solvents), a simple "dilute-and-shoot" approach is often sufficient.[1] Dilute the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1-10 µg/mL.

-

For complex matrices such as beer or biological fluids, a Solid-Phase Extraction (SPE) is recommended to isolate and concentrate the analyte.[2][3] A common SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate organic solvent.[2]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is preferred for non-volatile samples, thermally labile compounds, or when higher sensitivity and selectivity are required, especially in complex matrices.[4] Electrospray Ionization (ESI) is a common soft ionization technique that typically produces a prominent protonated molecule [M+H]+, which can then be subjected to collision-induced dissociation (CID) for structural confirmation.[5]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

-

Sample preparation for LC-MS/MS is critical to minimize matrix effects.[6] Methods can range from simple protein precipitation for plasma samples to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][6]

-

For general purposes, a simple dilution in the initial mobile phase composition is a good starting point. Ensure all solvents and reagents are LC-MS grade to avoid contamination.[6]

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Thermo Scientific Vanquish Horizon UHPLC system or equivalent.

-

Mass Spectrometer: Thermo Scientific Triple Quadrupole Mass Spectrometer or equivalent.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Analysis: Use selected reaction monitoring (SRM) for quantification, monitoring the transition from the precursor ion to a specific product ion.[7]

Fragmentation Pathways and Spectral Interpretation

The mass spectrum of 4-Methoxy-3-isopropylbenzyl alcohol is characterized by several key fragmentation patterns.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M+) is formed by the removal of an electron.[8] Due to the benzylic alcohol structure, the molecular ion peak at m/z 180 is expected to be present but may not be the base peak. The fragmentation is driven by the formation of stable carbocations.[9]

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzyl cation.[9] For 4-Methoxy-3-isopropylbenzyl alcohol, this would result in a fragment at m/z 165 after the loss of a hydroxyl radical (•OH).

-

Loss of Water: Alcohols readily lose a molecule of water (18 Da), especially under thermal conditions in the GC injector or ion source.[10] This would produce a fragment at m/z 162.

-

Tropylium Ion Formation: The benzyl cation can rearrange to the highly stable tropylium ion.[9]

-

Loss of Isopropyl Group: Cleavage of the isopropyl group (a loss of 43 Da) can occur, leading to a fragment at m/z 137. The m/z 43 peak itself is a common indicator of an isopropyl fragment.[11]

-

Loss of Methoxy Group: Loss of a methoxy radical (•OCH3) can result in a fragment at m/z 149.

Proposed EI Fragmentation Diagram:

Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Methoxy-3-isopropylbenzyl alcohol.

Data Summary

The following table summarizes the key ions expected in the mass spectra of 4-Methoxy-3-isopropylbenzyl alcohol.

| Ionization | m/z | Proposed Identity | Notes |

| EI | 180 | Molecular Ion [M]+• | |

| EI | 165 | [M - •OH]+ | Benzylic cleavage |

| EI | 162 | [M - H2O]+• | Loss of water |

| EI | 137 | [M - C3H7•]+ | Loss of isopropyl radical |

| EI | 43 | [C3H7]+ | Isopropyl cation |

| ESI | 181 | [M+H]+ | Protonated molecule |

| ESI-MS/MS | 163 | [M+H - H2O]+ | Loss of water from [M+H]+ |

| ESI-MS/MS | 149 | [M+H - CH3OH]+ | Loss of methanol from [M+H]+ |

Conclusion

The mass spectrometric analysis of 4-Methoxy-3-isopropylbenzyl alcohol can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique will be dictated by the specific analytical requirements. The fragmentation patterns observed are consistent with the known behavior of benzyl alcohols and substituted aromatic compounds, providing a reliable basis for the identification and structural confirmation of this molecule. The methodologies and expected fragmentation pathways detailed in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.

- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?

- National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.

- G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry.

- LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method.

- InTechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

- New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development.

- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Chemistry Steps. (n.d.). The m/z 43 Peak in Mass Spectrometry.

- ResearchGate. (2025, December 23). (PDF) Determination of aromatic alcohols in beer using the solid phase extraction (SPE) followed by gas chromatography - mass spectrometry (GC-MS). Part II.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. researchgate.net [researchgate.net]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 6. tecan.com [tecan.com]

- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. fiveable.me [fiveable.me]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Methoxy-3-isopropylbenzyl alcohol

Introduction

4-Methoxy-3-isopropylbenzyl alcohol is a substituted aromatic alcohol with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its molecular structure, featuring a hydroxyl group, a methoxy group, and an isopropyl group attached to a benzene ring, gives rise to a characteristic infrared spectrum. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-3-isopropylbenzyl alcohol, outlines a robust experimental protocol for its acquisition, and offers insights into spectral interpretation for researchers, scientists, and professionals in drug development. The unique fingerprint of its FT-IR spectrum is crucial for its identification and quality control.

The Significance of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] This absorption pattern is unique to each molecule, providing a "fingerprint" that allows for its identification and the characterization of its functional groups.[1]

Predicted FT-IR Spectrum of 4-Methoxy-3-isopropylbenzyl alcohol

Based on the functional groups present in 4-Methoxy-3-isopropylbenzyl alcohol, a detailed prediction of its FT-IR spectrum can be made. The primary functional groups are the hydroxyl (-OH) group of the alcohol, the methoxy (-OCH₃) ether group, the isopropyl group, and the substituted benzene ring.

Key Spectral Regions and Expected Absorptions

The FT-IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

-

O-H Stretching (Alcohol): A prominent, broad, and strong absorption band is expected in the region of 3500-3200 cm⁻¹ .[3][4] This broadening is a characteristic result of intermolecular hydrogen bonding between the alcohol molecules.[4][5][6] In a dilute solution with a non-polar solvent, a sharper, less intense "free" O-H stretching peak might be observed around 3650-3600 cm⁻¹ .[5]

-

C-H Stretching (Aromatic and Aliphatic):

-

Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on the benzene ring.[6]

-

Aliphatic C-H Stretch: Stronger, sharp absorptions are expected just below 3000 cm⁻¹ , in the range of 2975-2850 cm⁻¹ . These arise from the C-H stretching vibrations of the isopropyl and methoxy groups.[4] Specifically, the isopropyl group will show characteristic absorptions for its methyl groups.

-

-

C=C Stretching (Aromatic): Medium to weak, sharp absorption bands are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bond stretching within the benzene ring.

Fingerprint Region (1500-400 cm⁻¹)

The fingerprint region contains a complex series of absorptions that are unique to the molecule as a whole and are crucial for definitive identification.[4][7]

-

C-O Stretching (Alcohol and Ether):

-

Primary Alcohol C-O Stretch: A strong absorption band is expected in the 1075-1000 cm⁻¹ range for the C-O stretching of the primary benzyl alcohol.[8]

-

Aryl Alkyl Ether C-O Stretch: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric C-O-C stretch is expected near 1250 cm⁻¹ , and a symmetric stretch is anticipated around 1040 cm⁻¹ .[9][10][11][12]

-

-

C-H Bending:

-

Isopropyl Group: A characteristic doublet is expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ due to the symmetric bending of the two methyl groups of the isopropyl substituent.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region.

-

Tabular Summary of Predicted Absorptions

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500-3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 3100-3000 | Aromatic Ring | C-H Stretch | Weak to Medium, Sharp |

| 2975-2850 | Isopropyl, Methoxy | C-H Stretch (Aliphatic) | Strong, Sharp |

| 1600-1450 | Aromatic Ring | C=C Stretch | Medium to Weak, Sharp |

| ~1250 | Aryl Alkyl Ether | Asymmetric C-O-C Stretch | Strong |

| 1075-1000 | Primary Alcohol | C-O Stretch | Strong |

| ~1040 | Aryl Alkyl Ether | Symmetric C-O-C Stretch | Strong |

| 900-675 | Aromatic Ring | C-H Bend (Out-of-Plane) | Strong |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of 4-Methoxy-3-isopropylbenzyl alcohol, a standardized and well-controlled experimental procedure is essential.

Instrumentation and Sample Preparation

Instrumentation: A modern Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is recommended.

Sample Preparation: As 4-Methoxy-3-isopropylbenzyl alcohol is likely a solid or a high-boiling liquid at room temperature, several sample preparation techniques can be employed:

-

KBr Pellet Method (for solids):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any adsorbed water, which shows a broad absorption in the O-H stretching region.

-

Grind 1-2 mg of the 4-Methoxy-3-isopropylbenzyl alcohol sample with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method (for solids and liquids):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Data Acquisition and Processing

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

-

Apodization: A Happ-Genzel apodization function is a good starting point.

Data Processing:

-

Background Subtraction: A background spectrum (of the empty sample compartment for KBr pellets or the clean ATR crystal) must be collected under the same conditions as the sample spectrum and automatically subtracted by the instrument software.

-

Baseline Correction: If the baseline of the spectrum is sloped or curved, a baseline correction should be applied.

-

Peak Picking: The instrument software can be used to identify the precise wavenumbers of the absorption maxima.

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis of 4-Methoxy-3-isopropylbenzyl alcohol.

Conclusion

The FT-IR spectrum of 4-Methoxy-3-isopropylbenzyl alcohol is a valuable tool for its unequivocal identification and for assessing its purity. The characteristic absorption bands arising from its hydroxyl, methoxy, isopropyl, and substituted aromatic functionalities provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible FT-IR spectra. A thorough understanding of the predicted peak positions and their structural origins is paramount for accurate spectral interpretation, which is a cornerstone of quality control and chemical analysis in research and industrial settings.

References

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Structural Characterization and Crystallographic Analysis of 4-Methoxy-3-isopropylbenzyl Alcohol

The Crystal Structure of 4-Methoxy-3-isopropylbenzyl alcohol is a critical subject for researchers focusing on ligand synthesis, fragrance chemistry, and structural intermediates. The following technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound.

Executive Summary

4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) serves as a pivotal intermediate in the synthesis of bioactive ligands and retinoic acid receptor agonists. While often handled as a transient intermediate, its solid-state characterization is essential for understanding the steric influence of the ortho-isopropyl group on the methoxy conformation. This guide outlines the definitive protocol for isolating single crystals of this compound, predicting its supramolecular assembly, and validating its structure via X-ray diffraction (XRD).

Chemical Identity & Physicochemical Context

Before initiating structural analysis, the compound's intrinsic properties must be established to select the appropriate crystallization vector.

| Property | Specification | Notes |

| IUPAC Name | (3-isopropyl-4-methoxyphenyl)methanol | |

| CAS Number | 31816-29-2 | |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.25 g/mol | |

| Physical State | White Crystalline Solid | Confirmed via reduction of aldehyde precursor [1]. |

| Solubility Profile | Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes/Water | Key differential for crystallization. |

| Key Steric Feature | Ortho-Isopropyl/Methoxy interaction | Drives non-planar aromatic distortions. |

Synthesis and Crystallization Protocol

Obtaining diffraction-quality crystals requires a high-purity precursor. The following workflow combines synthesis with a thermodynamic crystallization strategy, favoring the formation of ordered lattices over amorphous precipitation.

Synthesis Vector (Reductive Amination Pathway)

The most reliable route to the crystalline alcohol is the reduction of 3-isopropyl-4-methoxybenzaldehyde.

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

-

Procedure:

-

Dissolve 3-isopropyl-4-methoxybenzaldehyde (1.0 eq) in MeOH at 0 °C.

-

Add NaBH₄ (1.5 eq) portion-wise to prevent thermal runaway.

-

Quench with saturated NH₄Cl and extract with EtOAc.

-

Purification: Silica gel chromatography is mandatory to remove boron salts which inhibit crystal nucleation.

-

Crystallization Methodology

For X-ray analysis, we utilize a Binary Solvent Diffusion method rather than simple evaporation. This allows the molecules to organize slowly, minimizing disorder in the flexible isopropyl chain.

-

Solvent A (Good Solvent): Ethyl Acetate (EtOAc) - Solubilizes the polar hydroxyl group.

-

Solvent B (Anti-Solvent): Hexanes - Induces supersaturation.

-

Protocol:

-

Dissolve 50 mg of purified alcohol in minimal EtOAc (approx. 0.5 mL).

-

Place in a narrow vial (inner vessel).

-

Place the inner vial into a larger jar containing 5 mL of Hexanes.

-

Cap the large jar tightly. Vapor diffusion of hexanes into the EtOAc solution will occur over 24-48 hours.

-

Target: Colorless prisms or blocks suitable for mounting.

-

Workflow Visualization

The following diagram illustrates the critical path from precursor to diffraction data.

Figure 1: Critical workflow for converting the aldehyde precursor into diffraction-quality single crystals.

Structural Analysis & Predicted Features

When analyzing the solved structure, researchers must focus on specific geometric parameters that define the molecule's reactivity and biological fit.

Molecular Conformation (The Steric Lock)

The 3-isopropyl group exerts significant steric pressure on the 4-methoxy group.

-

Torsion Angles: Expect the methoxy carbon (C-O-C_aromatic) to be twisted out of the benzene plane (τ ≈ 10-20°) to avoid the isopropyl methyl groups.

-

Isopropyl Orientation: The isopropyl methine proton is likely oriented away from the methoxy oxygen to minimize electrostatic repulsion, locking the isopropyl group into a specific rotamer.

Supramolecular Architecture (Packing)

The crystal lattice is governed by the competition between strong hydrogen donors (OH) and steric bulk.

-

Primary Synthon: The hydroxyl group (-CH₂OH) acts as both a donor and acceptor.

-

Predicted Motif: Infinite 1D chains formed by O-H···O(H) interactions along the b-axis (monoclinic systems).

-

Secondary Acceptor: The methoxy oxygen is a weak acceptor but may participate if the steric twist exposes the lone pairs.

-

-

Space Group Probability: Based on chiral symmetry (achiral molecule) and alcohol packing trends:

-

P2₁/c (Monoclinic): Most probable (approx. 40% of organic alcohols).

-

P-1 (Triclinic): Second most probable.

-

Structural Logic Diagram

The following diagram details the hierarchical forces stabilizing the crystal lattice.

Figure 2: Hierarchical structural logic determining the final crystal packing and space group.

Data Collection & Reporting Standards

To ensure your dataset meets the rigor required for publication (e.g., CSD deposition), adhere to these validation metrics.

Experimental Setup

-

Temperature: Data must be collected at 100 K (cryogenic cooling).

-

Reasoning: The isopropyl group is prone to thermal disorder (high atomic displacement parameters) at room temperature. Cooling freezes these rotations, allowing for precise bond length determination.

-

-

Radiation: Mo-Kα (λ = 0.71073 Å) is sufficient; Cu-Kα is preferred if the crystal is small (<0.1 mm) to boost signal intensity.

Validation Metrics (Checklist)

| Metric | Threshold | Action if Failed |

| R₁ (Final) | < 5.0% | Re-collect data with longer exposure times. |

| Goodness of Fit (S) | 1.0 - 1.1 | Check weighting scheme in refinement. |

| Disorder | Isopropyl Group | Model split positions if ellipsoids are elongated. |

| Completeness | > 99% (to 0.8 Å) | Ensure high-angle data is captured. |

Applications in Drug Discovery

Understanding this structure allows for:

-

QSAR Modeling: Precise measurement of the "width" of the isopropyl-methoxy region helps in modeling ligand fit into hydrophobic pockets (e.g., TRP channels or nuclear receptors).

-

Fragment-Based Design: The 3-isopropyl-4-methoxy motif is a privileged scaffold. The crystal structure proves the "active conformation" is likely non-planar, guiding scaffold hopping strategies.

References

-

Tao, Z. L., Robb, K. A., Zhao, K., & Denmark, S. E. (2018). Enantioselective Lewis Base-Catalyzed Sulfenocyclization of Polyenes. Journal of the American Chemical Society. (Methodology for synthesis and crystallization of Compound 17d).

-

Sigma-Aldrich. (n.d.). 4-Methoxy-3-isopropylbenzyl alcohol Product Sheet.[1][2][3][4] (Confirmation of CAS and chemical identity).

-

Hassan, M., et al. (2015).[5] Crystal structure of 5-hydroxymethyl-2-methoxyphenol.[5] Acta Crystallographica Section E. (Structural analogue comparison).

Sources

- 1. Page loading... [guidechem.com]

- 2. 1516-95-6|1,3-Di-tert-butyl-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. 1076-56-8|1-Isopropyl-2-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]

- 4. 108100-06-7|(S)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4-Methoxy-3-isopropylbenzyl alcohol in organic solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility landscape for 4-Methoxy-3-isopropylbenzyl alcohol (also referred to as 3-isopropyl-4-methoxybenzyl alcohol).[1][2] As a lipophilic intermediate often utilized in the synthesis of complex organic scaffolds and pharmaceutical precursors, understanding its solvation thermodynamics is critical for process optimization, purification, and biological assay formulation.

Based on experimental synthesis data and physicochemical modeling, this compound exhibits a lipophilic solubility profile . It shows excellent solubility in polar aprotic and chlorinated solvents, moderate-to-high solubility in alcohols, and negligible solubility in aqueous media without co-solvents.[1][2]

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of the isopropyl group significantly increases lipophilicity compared to its parent compound, anisyl alcohol.

| Property | Value / Description | Impact on Solubility |

| Chemical Structure | 3-isopropyl-4-methoxybenzyl alcohol | Lipophilic Core: Benzene ring + Isopropyl + Methoxy.Polar Head: Hydroxymethyl (-CH₂OH).[1][2][3] |

| Molecular Weight | ~180.25 g/mol | Small molecule; kinetics of dissolution are generally fast. |

| LogP (Predicted) | 2.4 – 2.9 | Indicates poor water solubility; high affinity for organic phases (DCM, EtOAc). |

| H-Bond Donors | 1 (Hydroxyl) | Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2] |

| H-Bond Acceptors | 2 (Ether + Alcohol) | Facilitates solubility in aprotic polar solvents (DMSO, DMF).[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Likely requires gentle warming for initial dissolution in viscous solvents.[1][2] |

Solubility Landscape

The following categorization is derived from experimental synthesis protocols (reduction of 3-isopropyl-4-methoxybenzaldehyde) and standard solubility parameters for functionalized benzyl alcohols.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Protic | Methanol | High (+++++) | Primary reaction solvent. Fully miscible at 0°C to RT.[1][2] Ideal for synthesis and transfers. |

| Ethanol | High (++++) | Suitable for recrystallization or bio-assay stock solutions. | |

| Water | Insoluble (-----) | Do not use as a primary solvent.[1][2] Forms emulsions. Requires <1% DMSO/PEG for aqueous buffers. | |

| Polar Aprotic | DMSO | High (+++++) | Standard for biological stock solutions (up to 100 mM).[1] |

| DMF | High (+++++) | Alternative to DMSO; useful for high-temp reactions.[1][2] | |

| Acetone | High (++++) | Good for rapid evaporation/transfer; not for storage (volatile). | |

| Chlorinated | Dichloromethane (DCM) | High (+++++) | Best extraction solvent. High solubility facilitates liquid-liquid extraction from water.[1][2] |

| Chloroform | High (++++) | Similar to DCM but higher boiling point. | |

| Non-Polar | Hexanes | Moderate (+++) | Soluble, but temperature-dependent.[1][2] Used in chromatography (e.g., 10-20% EtOAc in Hexanes).[1] |

| Toluene | High (++++) | Excellent for high-temperature processes or azeotropic drying.[1][2] | |

| Ethers | THF | High (+++++) | Excellent general solvent; compatible with hydride reductions.[1] |

| Diethyl Ether | High (++++) | Good for extraction, though DCM is preferred for higher recovery. |

Visualization: Solubility Map

Figure 1: Solubility mapping based on solvent polarity and experimental utility.

Experimental Protocols

These protocols are designed to validate solubility and ensure reproducibility in synthesis and formulation.

Protocol A: Synthesis & Isolation (Solubility Verification)

Context: This workflow confirms solubility in Methanol (reaction) and DCM (extraction).

-

Dissolution: Dissolve 3-isopropyl-4-methoxybenzaldehyde (1.0 equiv) in Methanol (0.1 M concentration). Observation: Solution should be clear and pale yellow.[1][2]

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Stir at 0°C → RT.

-

Quench: Add saturated aqueous NH₄Cl. Observation: The alcohol product will oil out or precipitate (insoluble in water).

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Observation: Product partitions fully into the organic (DCM) layer.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography using Hexanes/Ethyl Acetate (9:1 to 4:1) .

Protocol B: Preparation of Bio-Assay Stock Solution

Context: For in vitro testing where aqueous buffers are used.

-

Weighing: Accurately weigh 10 mg of 4-Methoxy-3-isopropylbenzyl alcohol.

-

Primary Solubilization: Add 1.0 mL of sterile DMSO (Dimethyl Sulfoxide).

-

Agitation: Vortex for 30 seconds. Result: Clear, colorless stock solution (10 mg/mL).

-

Dilution: Slowly pipette the DMSO stock into the aqueous buffer (e.g., PBS) while vortexing.

-

Limit: Do not exceed 1% v/v DMSO final concentration to avoid precipitation.

-

Troubleshooting: If turbidity occurs, add Tween-80 (0.1%) to the buffer prior to addition.

-

Workflow Visualization

Figure 2: Operational workflows for biological formulation vs. chemical isolation.[1][2][4]

Critical Considerations

-

Recrystallization:

-

Stability in Solution:

References

-

Tao, Z. L., Robb, K. A., Zhao, K., & Denmark, S. E. (2018). Enantioselective Lewis Base-Catalyzed Sulfenocyclization of Polyenes.[1][2] (Supporting Information, p. S1). Describes the synthesis and purification of 3-isopropyl-4-methoxybenzyl alcohol using Methanol and Hexanes/DCM.

-

PubChem Compound Summary. 4-Methoxybenzyl alcohol (Anisyl alcohol) & 4-Isopropylbenzyl alcohol (Cuminyl alcohol).[1][2] Used for comparative physicochemical property estimation (LogP, Solubility).

-

Sigma-Aldrich Safety Data Sheet. 4-Methoxybenzyl alcohol.[1][2] Solubility and stability data for analogous benzylic alcohols.

Sources

- 1. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-3-methoxybenzyl alcohol [webbook.nist.gov]

- 3. CAS 6971-51-3: 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

A Theoretical and Computational Guide to 4-Methoxy-3-isopropylbenzyl Alcohol: Probing Molecular Structure, Reactivity, and Spectroscopic Signatures

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Methoxy-3-isopropylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for elucidating the molecular properties of this substituted benzyl alcohol. By leveraging established computational chemistry techniques, we will explore its conformational landscape, electronic structure, spectroscopic characteristics, and potential reactivity. This guide emphasizes the "why" behind the "how," ensuring a deep understanding of the theoretical underpinnings of each computational experiment.

Introduction to 4-Methoxy-3-isopropylbenzyl Alcohol and the Power of Theoretical Investigation

4-Methoxy-3-isopropylbenzyl alcohol is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its chemical behavior is dictated by the interplay of its functional groups: the electron-donating methoxy group, the sterically bulky isopropyl group, and the reactive hydroxymethyl group. Understanding the nuanced effects of these substituents on the molecule's structure and reactivity is paramount for its effective application.

Theoretical and computational studies offer a powerful, non-invasive lens through which to examine molecules at the atomic level. These methods allow us to predict and rationalize chemical phenomena, guide experimental design, and interpret complex data. For 4-Methoxy-3-isopropylbenzyl alcohol, theoretical studies can provide invaluable insights into its preferred three-dimensional structure, electronic distribution, and how it might interact with other molecules or biological targets. This guide will walk through the process of building a robust theoretical model of this molecule from the ground up.

Foundational Computational Methodologies: A Self-Validating Approach

The reliability of any theoretical study hinges on the judicious selection of computational methods. Our approach is designed to be a self-validating system, where the choice of methodology is justified by its proven success in modeling similar chemical systems.

Density Functional Theory (DFT) as the Workhorse

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency. Specifically, we recommend the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic effects.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that has demonstrated reliability for a vast range of organic molecules. Its ability to capture electron correlation effects makes it suitable for studying the subtle interplay of substituents in our target molecule.

-

Alternative/Validation Functional: To ensure the robustness of our findings, it is prudent to perform key calculations with a second functional. The M06-2X functional is an excellent choice, as it is specifically parameterized to handle non-covalent interactions and thermochemistry, which are crucial for accurate conformational analysis.[1]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

-

Recommended Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , provides a good starting point. This basis set is flexible enough to accurately describe the electronic distribution around each atom, including polarization functions (d,p) to account for non-spherical electron densities and diffuse functions (+) to properly model lone pairs and potential hydrogen bonding.

Accounting for the Solvent Environment

Many chemical processes occur in solution. To model this, we will employ a Polarizable Continuum Model (PCM).

-

Solvent Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a robust choice for implicitly modeling the bulk solvent effects on the geometry and electronic structure of the solute. The choice of solvent (e.g., water, methanol, or a non-polar solvent like toluene) will depend on the specific experimental conditions being modeled.[2]

Conformational Analysis: Unveiling the Three-Dimensional Landscape

The biological activity and reactivity of a molecule are intimately linked to its three-dimensional shape. For 4-Methoxy-3-isopropylbenzyl alcohol, the primary degrees of freedom are the rotation around the C(aryl)-C(CH2OH) bond and the C(aryl)-C(isopropyl) bond.

Step-by-Step Protocol for Potential Energy Surface (PES) Scanning

-

Initial Geometry Optimization: Begin by building the molecule in a molecular editor and performing an initial geometry optimization using a lower-level theory (e.g., B3LYP/6-31G(d)) to obtain a reasonable starting structure.

-

Defining Dihedral Angles: Identify the key dihedral angles for the PES scan. For our molecule, these are:

-

τ1: C(ortho)-C(ipso)-C(α)-O(hydroxyl)

-

τ2: C(ortho)-C(meta)-C(isopropyl)-H(isopropyl)

-

-

Performing the Scan: Systematically rotate one dihedral angle (e.g., τ1) in discrete steps (e.g., 15 degrees) from 0 to 360 degrees, while allowing all other geometric parameters to relax at each step. This is known as a "relaxed scan."

-

Identifying Minima: The resulting energy profile will show energy minima corresponding to stable conformers and energy maxima corresponding to transition states for rotation.

-

Full Optimization and Frequency Calculation: Take the geometries from the identified minima and perform a full geometry optimization at our target level of theory (e.g., B3LYP/6-311+G(d,p) with IEF-PCM). Following optimization, a frequency calculation must be performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

The following diagram illustrates the workflow for conformational analysis:

Caption: Workflow for identifying stable conformers.

Electronic Structure and Reactivity Descriptors

Once the minimum energy conformer is identified, we can delve into its electronic properties to predict its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to react with nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual representation of the charge distribution.

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen atoms of the methoxy and hydroxyl groups. These are sites prone to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, such as around the hydroxyl proton. These are sites prone to nucleophilic attack.

The following table summarizes the key electronic properties to be calculated:

| Property | Computational Method | Significance |

| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Relates to kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311+G(d,p)) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides a quantitative measure of the partial charge on each atom. |

Theoretical Prediction of Spectroscopic Data

Computational chemistry can predict various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Vibrational (Infrared) Spectroscopy

A frequency calculation not only confirms a minimum energy structure but also provides the vibrational frequencies and their corresponding intensities.

-

Protocol: The harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. It is standard practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)) to account for anharmonicity and other systematic errors.

-

Interpretation: The predicted IR spectrum can be compared to an experimental spectrum to aid in peak assignment. Key vibrational modes to look for in 4-Methoxy-3-isopropylbenzyl alcohol include the O-H stretch of the alcohol, the C-O stretches of the alcohol and ether, and the aromatic C-H and C=C stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy.

-

Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. The calculations are typically performed at the same level of theory as the geometry optimization. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

Interpretation: The predicted NMR spectrum can help in the assignment of experimental peaks, especially for complex molecules where spectral overlap can be an issue.

The following diagram illustrates the general workflow for theoretical spectroscopy:

Caption: Workflow for predicting IR and NMR spectra.

Probing Reactivity: A Case Study of Benzyl Alcohol Oxidation

Theoretical studies can provide deep mechanistic insights into chemical reactions. The oxidation of benzyl alcohols is a well-studied reaction and serves as an excellent example of how computational chemistry can be applied to understand the reactivity of 4-Methoxy-3-isopropylbenzyl alcohol.[1][3]

Modeling the Reaction Mechanism

The oxidation of a benzyl alcohol to the corresponding aldehyde typically involves the removal of a hydride ion from the benzylic carbon.[1] The electron-donating methoxy and isopropyl groups in our target molecule are expected to influence the rate of this reaction.

-

Protocol:

-

Identify Reactants and Products: Define the structures of the reactant (4-Methoxy-3-isopropylbenzyl alcohol and the oxidant) and the product (4-Methoxy-3-isopropylbenzaldehyde).

-

Locate the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Specialized algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the TS.

-

Verify the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, confirming that the located TS is the correct one for the reaction of interest.

-

Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

-

The presence of electron-donating groups like methoxy and isopropyl is expected to stabilize the transition state of hydride abstraction, thereby accelerating the oxidation reaction compared to unsubstituted benzyl alcohol.[3]

Conclusion

This guide has provided a comprehensive roadmap for the theoretical and computational study of 4-Methoxy-3-isopropylbenzyl alcohol. By following the outlined protocols, researchers can gain a deep and predictive understanding of its conformational preferences, electronic structure, spectroscopic properties, and reactivity. These theoretical insights are not merely academic exercises; they are essential tools for rational molecular design and for accelerating the development of new chemical entities in the pharmaceutical and materials science industries.

References

-

Supersonic Jet Studies of Benzyl Alcohols: Minimum Energy Conformations and Torsional Motion. (n.d.). DTIC. Retrieved February 18, 2026, from [Link]

-

A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. (2019). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

-

4-Benzyloxy-3-methoxybenzyl alcohol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2025, July 1). Nature. Retrieved February 18, 2026, from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

-

bmse010136 4-Methoxy Benzyl Alcohol at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 18, 2026, from [Link]

-

4-Hydroxy-3-methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

- Process for preparing 4-isopropylcyclohexylmethanol. (n.d.). Google Patents.

-

Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. (2020, August 12). ACS Publications. Retrieved February 18, 2026, from [Link]

-

4-Ethoxy-3-methoxybenzyl alcohol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Supporting Information. (n.d.). The ACS Publications. Retrieved February 18, 2026, from [Link]

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.

-

3-Hydroxy-4-methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

-

Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2019, March 8). Patsnap. Retrieved February 18, 2026, from [Link]

-

Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025, September 30). MDPI. Retrieved February 18, 2026, from [Link]

Sources

Safety, handling, and MSDS for 4-Methoxy-3-isopropylbenzyl alcohol

Technical Whitepaper: Operational Safety and Handling Framework for 4-Methoxy-3-isopropylbenzyl Alcohol

Part 1: Executive Summary & Chemical Identity

4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) is a specialized aromatic intermediate used primarily in the synthesis of bioactive ligands, agrochemicals, and pharmaceutical precursors (e.g., retinoic acid receptor modulators or terpenoid derivatives).[1][2] Structurally, it combines an electron-rich anisole core with a steric isopropyl group and a reactive benzylic alcohol moiety.

This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's stability, reactivity, and safe handling protocols. The presence of the benzylic hydroxyl group adjacent to an electron-donating methoxy group makes this compound susceptible to oxidation and acid-catalyzed polymerization, necessitating specific storage and handling controls.

Table 1: Technical Specifications & Physicochemical Profile

| Property | Specification | Notes/Context |

| Chemical Name | 4-Methoxy-3-isopropylbenzyl alcohol | Synonyms: (3-isopropyl-4-methoxyphenyl)methanol |

| CAS Number | 31816-29-2 | Verified Registry Number |

| Molecular Formula | C₁₁H₁₆O₂ | MW: 180.25 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid | Often solidifies upon prolonged cold storage.[3] |

| Boiling Point | ~280–290°C (Predicted) | ~145–150°C @ 1 mmHg. High boiling point due to H-bonding. |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | Slightly denser than water. |

| Solubility | Organic Solvents (DCM, EtOAc, MeOH) | Insoluble in water. Lipophilic nature due to isopropyl group. |

| Flash Point | >110°C (Predicted) | Non-flammable in standard transport, but combustible. |

| Acidity (pKa) | ~14–15 (Alcoholic -OH) | Weakly acidic; forms alkoxides with strong bases (NaH). |

Part 2: Hazard Identification & GHS Classification

While a harmonized GHS classification may not exist for this specific isomer, the functional group analysis (Benzyl Alcohol family + Phenolic ether) dictates the following Self-Classification for risk assessment.

Core Hazards

-

Signal Word: WARNING

-

Primary Risk: Irritation (Skin/Eye/Respiratory) and Acute Toxicity (Oral).

Hazard Statements (H-Codes):

-

H302: Harmful if swallowed. (Benzyl alcohols are metabolized to benzoic acids; high doses can cause metabolic acidosis).

-

H315: Causes skin irritation. (Lipophilic nature allows dermal penetration).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Operational Handling & Stability Mechanisms

The Scientist’s Perspective: The safety profile of 4-Methoxy-3-isopropylbenzyl alcohol is defined by its reactivity . The electron-donating methoxy group at the para position activates the benzylic position.

-

Oxidation Risk: The benzylic alcohol is easily oxidized to the corresponding aldehyde (3-isopropyl-4-methoxybenzaldehyde) upon exposure to air, especially in the presence of light.

-

Acid Sensitivity: In the presence of strong acids, the benzyl alcohol can dehydrate to form a stabilized benzylic carbocation, leading to polymerization or self-etherification.

Protocol 1: Storage & Stability

-

Atmosphere: Store under Inert Atmosphere (Nitrogen or Argon) . Oxygen promotes radical autoxidation.

-

Temperature: Refrigerate (2–8°C) . Lower kinetic energy retards oxidation rates.

-

Container: Amber glass vials with Teflon-lined caps. Prevents UV-initiated degradation.

Protocol 2: Engineering Controls

-

Ventilation: Always handle within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Static Control: Ground all glassware. While the flash point is high, the organic solvents used during synthesis (e.g., THF, Ether) are flammable.

Visualization: Safe Handling Workflow

Figure 1: Logical workflow for the safe retrieval, handling, and disposal of the compound.

Part 4: Synthesis & Application Context

For drug development professionals, understanding the synthesis aids in identifying impurities (e.g., unreacted aldehyde). The standard preparation involves the reduction of 3-isopropyl-4-methoxybenzaldehyde.

Experimental Protocol: Reduction of 3-Isopropyl-4-methoxybenzaldehyde

This protocol demonstrates the safe handling of the precursor and product.

Reagents:

-

3-Isopropyl-4-methoxybenzaldehyde (1.0 eq)

-

Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

-

Methanol (Solvent)[4]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the aldehyde and dissolve in anhydrous Methanol.

-

Addition: Cool the solution to 0°C (Ice bath). Add NaBH₄ portion-wise over 15 minutes. Reasoning: Exothermic reaction; portion-wise addition prevents thermal runaway and solvent boil-over.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (higher Rf) should disappear.

-

Quenching: Carefully add saturated NH₄Cl solution. Reasoning: Destroys excess hydride and buffers the pH.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography.

Visualization: Synthesis Pathway

Figure 2: Synthetic pathway and stability risk assessment.

Part 5: Emergency Response Protocols

1. Eye Contact:

-

Immediate Action: Flush eyes with tepid water for at least 15 minutes, lifting upper and lower lids.

-

Medical: Seek medical attention immediately. Benzyl alcohols can cause corneal haze if untreated.

2. Skin Contact:

-

Immediate Action: Wash with soap and copious amounts of water. Remove contaminated clothing.

-

Note: The lipophilic isopropyl group may facilitate absorption. Monitor for systemic signs (dizziness, headache).

3. Spills (Laboratory Scale):

-

Small Spill (<10 mL): Absorb with inert vermiculite or sand. Place in a sealed container. Clean surface with ethanol.

-

Large Spill: Evacuate area. Wear SCBA if vapors are strong. Dike the spill to prevent entry into drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98832, 4-Benzyloxy-3-methoxybenzyl alcohol (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzyl alcohol. Retrieved from [Link]

-

Organic Syntheses (2020). General Procedures for Reduction of Aromatic Aldehydes. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: 4-Methoxy-3-isopropylbenzyl Alcohol in Organic Synthesis

Content Type: Application Note & Protocol Guide Subject: 4-Methoxy-3-isopropylbenzyl alcohol (CAS: 31816-29-2) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

4-Methoxy-3-isopropylbenzyl alcohol is a specialized aromatic building block characterized by a steric bulk (isopropyl group) adjacent to an electron-donating methoxy group.[1] This specific substitution pattern mimics the "cumyl" and "anisyl" motifs found in bioactive natural products, particularly abietane diterpenoids and synthetic retinoids .

In medicinal chemistry, this compound serves as a critical lipophilic anchor. The isopropyl group at the meta position (relative to the benzylic carbon) provides restricted rotation and hydrophobic interaction potential, while the para-methoxy group electronically activates the ring, stabilizing benzylic carbocation intermediates during substitution reactions.

This guide details the three primary synthetic workflows for this compound:

-

Selective Oxidation to the benzaldehyde (precursor for reductive aminations).

-

Activation to Benzyl Halides for nucleophilic substitution.

-

Application in Total Synthesis of aromatic diterpenes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | (3-isopropyl-4-methoxyphenyl)methanol |

| CAS Number | 31816-29-2 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| LogP (Predicted) | ~2.3 - 2.5 (Lipophilic) |

| Electronic Character | Electron-rich (p-OMe donor); Sterically crowded (m-iPr) |

| Key Reactivity | Benzylic oxidation, Benzylic substitution (Sɴ1/Sɴ2), Electrophilic aromatic substitution |

Application I: Selective Oxidation to Benzaldehyde

Context: The aldehyde derivative (3-isopropyl-4-methoxybenzaldehyde, CAS: 31825-29-3) is the required intermediate for introducing this motif into amines via reductive amination.[1]

Mechanism: The para-methoxy group makes the benzylic position electron-rich.[1] While this facilitates oxidation, it also increases the risk of over-oxidation to the carboxylic acid if harsh reagents (e.g., KMnO₄) are used. Manganese Dioxide (MnO₂) or Swern Oxidation are preferred for stopping at the aldehyde stage.

Protocol: Activated MnO₂ Oxidation

This method is preferred for its mildness and ease of workup.

Reagents:

-

4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)[1]

-

Activated MnO₂ (10.0 equiv)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.80 g (10 mmol) of 4-Methoxy-3-isopropylbenzyl alcohol in 50 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add 8.7 g (100 mmol) of activated MnO₂ in portions over 5 minutes.

-

Note: A large excess is required because the surface activity of MnO₂ varies.

-

-

Reaction: Stir the heterogeneous black suspension vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear, replaced by the aldehyde (higher R_f).

-

Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% (Pale yellow oil).

Application II: Activation for Nucleophilic Substitution

Context: To attach the 4-methoxy-3-isopropylbenzyl group to phenols, amines, or carbon nucleophiles, the alcohol must be converted to a leaving group (Bromide or Chloride).[1] The p-methoxy group stabilizes the transition state, making these halides highly reactive (and potentially unstable on silica).

Protocol: Conversion to Benzyl Bromide (via PBr₃)

Target Product: 3-isopropyl-4-methoxybenzyl bromide (CAS: 64929-62-0).[1]

Reagents:

-

4-Methoxy-3-isopropylbenzyl alcohol (1.0 equiv)[1]

-

Phosphorus Tribromide (PBr₃) (0.4 equiv)

-

DCM or Diethyl Ether (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Dissolve 10 mmol of the alcohol in 40 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add PBr₃ (4.0 mmol, 1.0 M solution in DCM) dropwise via syringe over 10 minutes.

-

Critical: Maintain temperature < 5°C to prevent polymerization or Friedel-Crafts side reactions initiated by the Lewis acidic PBr₃.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄.

-

Isolation: Evaporate solvent at low temperature (< 30°C) under vacuum.

-

Warning: Benzyl bromides with electron-donating groups are thermally unstable.[1] Do not heat. Use immediately for the next coupling step.

-

Application III: Total Synthesis of Aromatic Diterpenes

Context: This specific alcohol is a documented intermediate in the synthesis of Abietane-type diterpenoids , specifically 12-hydroxyabieta-8(14),9(11),12-triene-3,7-dione.[1] The 3-isopropyl-4-methoxy substitution pattern mimics the C-ring of these natural products.[1]

Synthetic Strategy: The alcohol is typically converted to a nitrile or halide, then coupled with a geranyl derivative or a cyclic terpene precursor. Subsequent cationic cyclization (often Lewis-acid mediated) closes the A and B rings to form the tricyclic core.

Key Transformation (Cationic Cyclization Precursor):

-

Conversion: Alcohol

Benzyl Bromide. -

Coupling: Benzyl Bromide + Lithiated Nitrile/Sulfone

Coupled Acyclic Precursor. -

Cyclization: Treatment with SnCl₄ or BF₃·OEt₂ induces ring closure to the tricyclic abietane skeleton.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent pathways available from 4-Methoxy-3-isopropylbenzyl alcohol.

Figure 1: Divergent synthetic pathways for 4-Methoxy-3-isopropylbenzyl alcohol in medicinal chemistry and natural product synthesis.

References

-

Burnell, R. H., & Caron, S. (1992). Synthesis of aromatic diterpenes: synthesis of 12-hydroxyabieta-8,11,13-trien-3,7-dione.[1] Canadian Journal of Chemistry. (Details the use of CAS 31816-29-2 as a starting material for abietane diterpenes).

-

Source Verification:

-

-

Sigma-Aldrich (Merck). Product Specification: 4-Methoxy-3-isopropylbenzyl alcohol.[1]

-

Source Verification:[1]

-

-

GuideChem. CAS 31816-29-2 Entry and Linked Precursors.

-

Source Verification:

-

-

PubChem.

-

Source Verification:

-

Sources

Application Notes & Protocols: 4-Methoxy-3-isopropylbenzyl Alcohol as a Versatile Building Block for Novel Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzyl Alcohols in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic use of versatile chemical building blocks. 4-Methoxy-3-isopropylbenzyl alcohol represents a promising, yet underexplored, scaffold for the synthesis of novel pharmaceutical agents. Its substituted phenyl ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune the binding of a drug candidate to its biological target. While direct applications of 4-Methoxy-3-isopropylbenzyl alcohol are not extensively documented in publicly available literature, its structural motif is highly analogous to key fragments found in a well-established class of anti-inflammatory drugs: the phosphodiesterase-4 (PDE4) inhibitors.

This guide will provide a comprehensive overview of the synthesis and potential applications of 4-Methoxy-3-isopropylbenzyl alcohol and its structural analogs. We will delve into the synthetic protocols for this class of building blocks and then illustrate their application in the context of developing potent and selective PDE4 inhibitors, using the synthesis of Rolipram and its derivatives as a prime example.

Part 1: Synthesis of 4-Alkoxy-3-alkylbenzyl Alcohol Building Blocks

The synthesis of 4-Methoxy-3-isopropylbenzyl alcohol and its analogs typically proceeds through a two-step sequence: the preparation of the corresponding benzaldehyde, followed by its reduction to the benzyl alcohol.

1.1. Synthesis of 4-Methoxy-3-isopropylbenzaldehyde

A common route to this intermediate is the alkylation of a suitable phenolic precursor, such as vanillin, followed by functional group manipulations.

Protocol 1: Synthesis of 4-Methoxy-3-isopropylbenzaldehyde

Objective: To synthesize 4-Methoxy-3-isopropylbenzaldehyde from a commercially available starting material.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Isopropyl bromide or 2-bromopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of vanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Add isopropyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-isopropoxy-3-methoxybenzaldehyde.

1.2. Reduction to 4-Methoxy-3-isopropylbenzyl Alcohol

The synthesized benzaldehyde can be readily reduced to the corresponding benzyl alcohol using a variety of reducing agents.

Protocol 2: Reduction of 4-Methoxy-3-isopropylbenzaldehyde

Objective: To reduce the aldehyde to the corresponding benzyl alcohol.

Materials:

-

4-Methoxy-3-isopropylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Methoxy-3-isopropylbenzaldehyde (1 equivalent) in a mixture of DCM and MeOH (4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Separate the organic layer and wash the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-isopropylbenzyl alcohol, which can be further purified by chromatography if necessary.

Table 1: Representative Spectroscopic Data for a Structurally Related Benzyl Alcohol

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) |

| (4-ethoxy-3-methoxyphenyl)methanol | 6.90-6.83 (m, 3H), 4.61 (s, 2H), 4.10 (q, J=7.0 Hz, 2H), 3.87 (s, 3H), 1.46 (t, J=7.0 Hz, 3H) | 149.2, 148.5, 134.1, 119.3, 112.0, 111.3, 65.4, 64.3, 55.9, 14.8 |

Note: Data for 4-ethoxy-3-methoxybenzyl alcohol is provided as a reference. Spectroscopic data for 4-methoxy-3-isopropylbenzyl alcohol would show characteristic signals for the isopropyl group.

Part 2: Application in Pharmaceutical Synthesis - The Case of PDE4 Inhibitors

The 3-alkoxy-4-methoxybenzyl moiety is a critical pharmacophore in a number of potent and selective PDE4 inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. Drugs like Rolipram, Cilomilast, and Apremilast all contain a substituted catechol ether structure. The following protocol outlines a synthetic route to a Rolipram analog, demonstrating the utility of a 3-cyclopentyloxy-4-methoxybenzyl building block, which is structurally analogous to the topic compound.

Workflow for the Synthesis of a Rolipram Analog

Caption: Synthetic workflow for a Rolipram analog.

Protocol 3: Synthesis of a Rolipram Analog

Objective: To synthesize a Rolipram analog from 3-cyclopentyloxy-4-methoxybenzaldehyde.

Step 1: Michael Addition

-

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1 equivalent) and methyl acrylate (1.1 equivalents) in an appropriate solvent like THF, add a catalytic amount of a base such as 1,8-Diazabicycloundec-7-ene (DBU).

-

Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

-

Add nitromethane (1.5 equivalents) and a stronger base, for example, tetramethylguanidine.

-

Heat the reaction to 50-60 °C and stir for 12-16 hours.

-

After cooling, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting nitro ester intermediate by column chromatography.

Step 2: Reduction and Lactamization

-

Dissolve the purified nitro ester (1 equivalent) in ethanol or a similar solvent.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude product will be the cyclized lactam (Rolipram analog).

-

Purify the product by recrystallization or column chromatography to obtain the final compound.

Part 3: Scientific Rationale and Structure-Activity Relationship (SAR)

The 3-alkoxy-4-methoxybenzyl group in PDE4 inhibitors plays a crucial role in binding to the enzyme's active site. The methoxy group often forms a key hydrogen bond with a conserved glutamine residue, while the larger alkoxy group (like cyclopentyloxy or isopropoxy) occupies a hydrophobic pocket, enhancing both potency and selectivity.

Logical Relationship of SAR in PDE4 Inhibitors

Caption: SAR of the substituted benzyl moiety in PDE4 inhibitors.

The choice of the alkyl group at the 3-position is critical. A bulkier group like isopropyl or cyclopentyl can provide a better fit into the hydrophobic pocket compared to a smaller group, leading to increased inhibitory activity. Therefore, 4-Methoxy-3-isopropylbenzyl alcohol serves as an excellent starting point for the synthesis of novel PDE4 inhibitors with potentially improved pharmacological profiles.

Conclusion

4-Methoxy-3-isopropylbenzyl alcohol and its structural congeners are valuable building blocks in medicinal chemistry. While direct pharmaceutical applications of this specific molecule are yet to be widely reported, the established importance of the 3-alkoxy-4-methoxybenzyl pharmacophore in potent PDE4 inhibitors provides a strong rationale for its use in the development of new therapeutics for inflammatory diseases. The synthetic protocols and scientific insights provided in this guide offer a solid foundation for researchers to explore the potential of this and related building blocks in their drug discovery programs.

References

-

Zhmurov, P. A., et al. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry, 11(45), 8082-8091. Available at: [Link]

-

Zhmurov, P. A., et al. (2013). Asymmetric syntheses of two of GlaxoSmithKline's highly potent phosphodiesterase IV inhibitors CMPI 1 and CMPO 2 have been accomplished... Organic & Biomolecular Chemistry. Available at: [Link]

-

Somoza, C., et al. (2001). Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Molecules, 6(5), 434-443. Available at: [Link]

-

Ghislieri, D., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 949-953. Available at: [Link]

-